molecular formula C14H19Cl2N3O B2759106 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-35-5

3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No.: B2759106
CAS No.: 2379946-35-5
M. Wt: 316.23
InChI Key: ZFIXWXXIMMFRES-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinones, including 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride, have broad applications in the biological, pharmaceutical, and material fields . The synthesis of these compounds is widely conducted. A novel and highly efficient copper-mediated tandem C (sp 2 )–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones is proposed .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone nucleus, which is an important molecule among the most important classes of an aromatic bicyclic compound with two nitrogen atoms in structure . It consists of an aromatic benzo pyrimidine system made up of two fused six-member simple aromatic ring benzene and pyrimidine ring .

Scientific Research Applications

Antihypertensive Potential A study synthesizing piperidine derivatives with a quinazoline ring system, including compounds structurally related to 3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride, explored their potential as antihypertensive agents. Certain derivatives produced significant hypotension in spontaneously hypertensive rat models, indicating their potential application in treating hypertension (Takai et al., 1986).

Antitubercular Activity Another study evaluated the 2,4-diaminoquinazoline series, including derivatives of 3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride, for their anti-tubercular properties. The research found that modifications to the molecule's structure could enhance its potency against Mycobacterium tuberculosis, offering a promising direction for tuberculosis drug development (Odingo et al., 2014).

Antifungal Activities Investigations into quinazolinone derivatives' antifungal activities have shown that certain compounds exhibit efficacy against fungal infections. By modifying the quinazolinone core with piperidine and other groups, researchers have identified potent antifungal agents, suggesting applications in combating fungal diseases (Shivan & Holla, 2011).

Metabolic Studies The metabolism and disposition of linagliptin, a drug containing a quinazolinone derivative structurally related to 3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride, were extensively studied in humans. These studies provide valuable insights into the pharmacokinetics of quinazolinone-based drugs, aiding in the design of new therapeutic agents with improved efficacy and safety profiles (Blech et al., 2010).

Antibacterial and Antifungal Properties Synthesis and evaluation of quinazoline derivatives, including modifications with piperazine-1-carbodithioate at the C4 position, have demonstrated significant antibacterial and antifungal activities. These studies highlight the potential of quinazolinone derivatives in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Kale & Durgade, 2017).

Mechanism of Action

The mechanism of action of quinazolinones is diverse and depends on the specific derivative and its biological target. For example, some quinazolinones have been found to have anti-inflammatory activity by inhibiting prostaglandins and COX enzymes .

Future Directions

The future directions for the study of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride and other quinazolinones involve further exploration of their synthesis and biological applications . There is also interest in developing new synthetic methodologies and understanding the diverse pharmacological activities of quinazolinone and its derivatives .

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.2ClH/c18-14-12-3-1-2-4-13(12)16-10-17(14)9-11-5-7-15-8-6-11;;/h1-4,10-11,15H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIXWXXIMMFRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NC3=CC=CC=C3C2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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